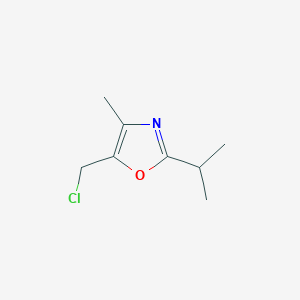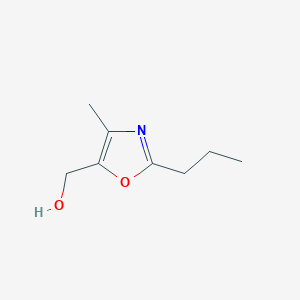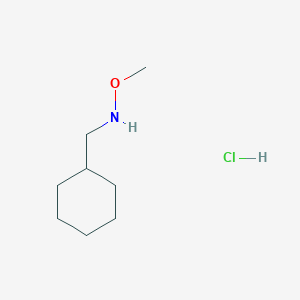![molecular formula C14H16O4 B1435069 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid CAS No. 1639838-84-8](/img/structure/B1435069.png)
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Overview
Description
7-Phenyl-6,8-dioxaspiro[35]nonane-2-carboxylic acid is a spiro compound characterized by a unique structure that includes a phenyl group and a dioxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a phenyl-substituted precursor with a dioxaspiro intermediate under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid: This compound has an additional carboxylic acid group, which may alter its chemical properties and reactivity.
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate: The presence of ester groups in this compound can influence its solubility and reactivity.
Uniqueness
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spiro structure and the presence of both phenyl and dioxaspiro moieties.
Properties
IUPAC Name |
7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUYVNUTKKAXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid?
A1: While the abstract doesn't explicitly state the molecular formula and weight, it can be deduced from the chemical structure described in the specification (not provided in this context).
Q2: Can you describe the step-by-step synthesis of this compound as outlined in the research?
A2: The synthesis, according to the abstract [], involves four key steps:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





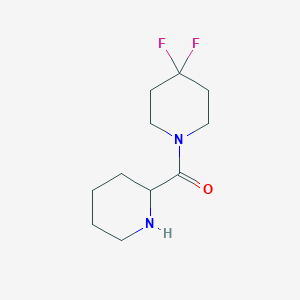
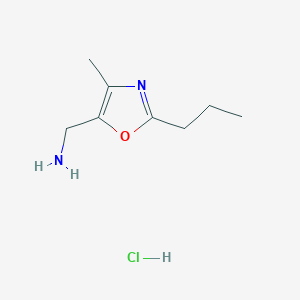
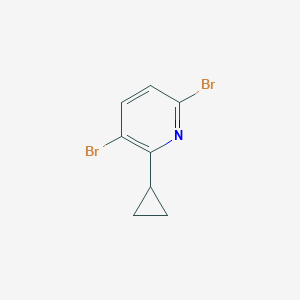
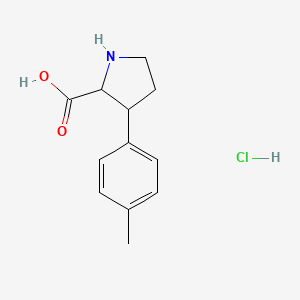


![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)
